molecular formula C10H15Cl2N3OS B13248795 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride

Cat. No.: B13248795
M. Wt: 296.22 g/mol
InChI Key: ZIQTZVJMRSBSLF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound this compound is a bicyclic heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted at the 2-position with a propylaminomethyl group. Its systematic IUPAC name is derived as follows:

  • Core structure : Thieno[3,2-d]pyrimidin-4-one, indicating a fused thiophene (positions 3,2) and pyrimidine ring with a ketone at position 4.
  • Substituent : A propylamino group (-NH-CH2-CH2-CH3) attached via a methylene bridge (-CH2-) to the pyrimidine ring at position 2.

The dihydrochloride salt form arises from the protonation of two basic nitrogen atoms, yielding the molecular formula C10H15Cl2N3OS .

Property Value Source Citation
CAS Registry Number 923675-26-7 (base compound)
Molecular Formula C10H15Cl2N3OS (dihydrochloride)
SMILES Notation CCCNCC1=NC(=O)C2=C(N1)C=CS2.Cl.Cl

The base compound (without hydrochloride counterions) is registered under CAS 923675-26-7 , while the dihydrochloride salt’s CAS number is not explicitly listed in the provided sources.

Structural Isomerism and Tautomeric Forms

The thieno[3,2-d]pyrimidin-4-one scaffold exhibits tautomerism due to the keto-enol equilibrium at the 4-position. The dominant tautomer in aqueous or solid phases is the 4-keto form (3H,4H-thieno[3,2-d]pyrimidin-4-one), as the enol form is less stabilized in this system .

Structural isomerism may arise from:

  • Positional isomerism : Alternative substitution patterns on the pyrimidine ring (e.g., 2- vs. 4-[(propylamino)methyl] groups).
  • Side-chain isomerism : Branching in the propylamino group (e.g., isopropylamino vs. n-propylamino), though the specified compound retains a linear propyl chain.

The rigid bicyclic system limits conformational flexibility, but the propylaminomethyl side chain permits rotational freedom around the C-N and C-C bonds, leading to multiple conformational isomers in solution .

Salt Formation Rationale: Dihydrochloride Counterion Analysis

The dihydrochloride salt is formed through protonation of two basic nitrogen atoms in the parent molecule:

  • Primary protonation site : The secondary amine (-NH-) in the propylamino group (pKa ≈ 10–11).
  • Secondary protonation site : The pyrimidine ring nitrogen at position 1 (pKa ≈ 3–5) .

Rationale for salt formation :

  • Enhanced solubility : The hydrochloride salt improves aqueous solubility, critical for pharmacological applications.
  • Stability : Protonation reduces degradation via oxidation or nucleophilic attack at basic nitrogens.
  • Crystallinity : Salt forms often exhibit higher crystallinity, facilitating purification and characterization .
Counterion Role Effect on Compound Properties
Charge neutralization Lowers hydrophobicity, improves bioavailability
Ionic interactions Stabilizes solid-state packing

The dihydrochloride form is preferred over mono-hydrochloride or other salts due to balanced solubility and stability profiles, as inferred from its inclusion in pharmacological studies .

Properties

Molecular Formula

C10H15Cl2N3OS

Molecular Weight

296.22 g/mol

IUPAC Name

2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C10H13N3OS.2ClH/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8;;/h3,5,11H,2,4,6H2,1H3,(H,12,13,14);2*1H

InChI Key

ZIQTZVJMRSBSLF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC2=C(C(=O)N1)SC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride involves the reaction of thieno[3,2-d]pyrimidin-4-one with propylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
2-[(Propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride Thieno[3,2-d]pyrimidin-4-one 2-(Propylamino-methyl), dihydrochloride salt Discontinued; potential TRPA1 modulation
3-(2-Aminoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride Thieno[3,2-d]pyrimidin-4-one 3-(2-Aminoethyl), dihydrochloride salt Enhanced solubility; amine functionality
2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-(2-hydroxypropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 2-Sulfanyl-fluorophenyl, 3-hydroxypropyl Hydrophobic substituents; uncharacterized
3H,4H-Thieno[2,3-d]pyrimidin-4-one derivatives Thieno[2,3-d]pyrimidin-4-one Variable substituents (e.g., alkyl, aryl) TRPA1 inhibitors; patented by Boehringer Ingelheim
3-(Piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride Pyrido[2,3-d]pyrimidin-4-one 3-Piperidinyl, dihydrochloride salt Heterocyclic core variation; basic amine

Key Differences and Implications

Core Heterocycle Variations
  • Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidinones: The position of the thiophene ring fusion (3,2-d vs. 2,3-d) alters electronic distribution and steric accessibility. Thieno[2,3-d] derivatives are explicitly noted as TRPA1 inhibitors, suggesting that minor structural changes significantly impact target selectivity .
  • Pyrido vs.
Substituent Effects
  • Propylamino-methyl vs.
  • Sulfanyl-Fluorophenyl vs. Propylamino: The fluorophenyl-sulfanyl group in the analog from introduces strong hydrophobic and electron-withdrawing effects, which could enhance receptor binding but reduce aqueous solubility .
Salt Forms
  • Dihydrochloride salts (common in the target compound and its analogs) improve solubility for in vitro assays but may limit bioavailability in vivo due to rapid ionization .

Biological Activity

2-[(Propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15Cl2N3OS. It features a thieno[3,2-d]pyrimidin core structure that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-ones showed promising antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating their effectiveness as antimicrobial agents.

CompoundMIC (µg/mL)Target Organisms
4c1.5E. coli
5e0.5S. aureus
5g2.0M. tuberculosis

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that thienopyrimidinone derivatives can inhibit the proliferation of cancer cell lines such as K562 and MV4-11 with submicromolar EC50 values . For instance, a related compound demonstrated an EC50 value of 1.7 µM against K562 cells, indicating potent antiproliferative activity.

Cell LineEC50 (µM)Reference Compound
K5621.7Benzothienopyrimidinone
MV4-110.8Doxorubicin

The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example, benzothienopyrimidinones were found to inhibit Pim kinases with high selectivity and potency . This inhibition leads to the interruption of critical signaling pathways in cancer cells.

Toxicity Studies

Toxicity assessments using hemolytic assays indicated that many potent derivatives were non-toxic at concentrations up to 200 µmol/L . This finding is crucial for further development as it suggests a favorable safety profile for potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thienopyrimidinone derivatives showed significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The most effective compounds were those with specific substituents at the 3-position of the thienopyrimidinone ring.
  • Cancer Cell Proliferation : A recent investigation into the antiproliferative effects of related compounds revealed substantial growth inhibition in human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

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